molecular formula C14H15NO B1580965 (1S,2S)-2-Amino-1,2-diphenyl-ethanol CAS No. 23190-17-2

(1S,2S)-2-Amino-1,2-diphenyl-ethanol

Cat. No. B1580965
CAS RN: 23190-17-2
M. Wt: 213.27 g/mol
InChI Key: GEJJWYZZKKKSEV-KBPBESRZSA-N
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Description

“(1S,2S)-2-Amino-1,2-diphenyl-ethanol” is a chiral compound. It is a precursor to chiral 2-oxazolines . The compound has a linear formula of C6H5CH(OH)CH(NH2)CH2OH .


Molecular Structure Analysis

The molecular structure of “(1S,2S)-2-Amino-1,2-diphenyl-ethanol” can be determined by various methods such as X-ray crystallography . The compound has a molecular weight of 167.21 .


Physical And Chemical Properties Analysis

“(1S,2S)-2-Amino-1,2-diphenyl-ethanol” is a solid compound with an assay of 97% . It has an optical activity of [α]25/D +37°, c = 1 in 1 M HCl .

Scientific Research Applications

Solvation Agent

“(1S,2S)-2-Amino-1,2-diphenyl-ethanol” serves as an effective solvation agent. It plays a crucial role in the solubilization of various compounds which are otherwise insoluble or poorly soluble in common solvents. This property is particularly beneficial in the synthesis of complex organic molecules where precise control over solubility is required .

Synthesis of Enantiopure Ethylenediamines

This compound is utilized in the synthesis of enantiopure ethylenediamines through chirality transfer. This process involves the condensation with diketones followed by reductive cleavage. The ability to produce enantiopure substances is vital for the development of pharmaceuticals and other applications where stereochemistry plays a key role .

Co-catalyst in Enantioselective Hydrogenation

“(1S,2S)-2-Amino-1,2-diphenyl-ethanol” acts as a co-catalyst in the ruthenium-catalyzed enantioselective hydrogenation of aromatic ketones. This reaction is a cornerstone in the production of chiral alcohols, which are important building blocks in the synthesis of various active pharmaceutical ingredients .

Ligand for Metal Complex Formation

The compound exhibits versatility as a ligand for the formation of metal complexes. These complexes can be employed in catalysis, material science, and medicinal chemistry, showcasing the compound’s multifaceted applications in scientific research .

Synthesis of Chiral Tropocoronands

It is used in the synthesis of chiral tropocoronands, which are macrocyclic compounds with potential utility in asymmetric catalysis. Asymmetric catalysis is essential for producing single enantiomers of a compound, which is increasingly important in the pharmaceutical industry .

Antimicrobial Applications

Research has indicated that derivatives of “(1S,2S)-2-Amino-1,2-diphenyl-ethanol” can be incorporated into organosilane fibers to combat pathogenic bacteria. These fibers have shown significant inhibition against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are known for their antibiotic resistance. This application is particularly promising in the development of new materials for wound healing and infection control .

Research Use in Organic Synthesis

The compound is designated for research use, particularly in organic synthesis where its properties can be harnessed to explore new reactions and synthesize novel compounds. Its role in research extends to the development of new methodologies in synthetic chemistry .

properties

IUPAC Name

(1S,2S)-2-amino-1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJJWYZZKKKSEV-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352133
Record name (1S,2S)-2-Amino-1,2-diphenyl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-Amino-1,2-diphenyl-ethanol

CAS RN

23190-17-2
Record name (1S,2S)-2-Amino-1,2-diphenyl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-(-)-2-Amino-1,2-diphenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using (1S,2S)-2-Amino-1,2-diphenylethanol in this specific research?

A1: The research paper [] highlights the use of (1S,2S)-2-Amino-1,2-diphenylethanol as a chiral auxiliary in the synthesis of enantiopure aminocyclohexitols. This means that the compound plays a crucial role in controlling the stereochemistry of the reaction, ultimately leading to the formation of a single desired enantiomer of the aminocyclohexitol product. Enantiopure compounds are important in various fields, including pharmaceuticals, as different enantiomers of a molecule can have different biological activities.

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